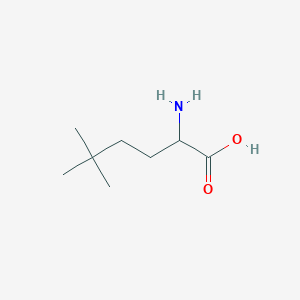
2-Amino-5,5-dimethylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,5-dimethylhexanoic acid is a compound that falls within the broader category of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. While the provided papers do not directly discuss 2-Amino-5,5-dimethylhexanoic acid, they do provide insights into the synthesis, structure, and reactivity of structurally related amino acids, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of amino acids with unique substituents is a topic of interest in several studies. For instance, the synthesis of amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group is reported to proceed smoothly under biomimetic conditions, yielding a novel family of unnatural amino acids . Another study describes the stereoselective synthesis of all diastereomers of 2-amino-3-hydroxy-4,5-dimethylhexanoic acid, which involves the reaction of Garner's aldehyde with 2-lithio-3-methyl-2-butene, followed by hydrogenation and several other steps . These methods could potentially be adapted for the synthesis of 2-Amino-5,5-dimethylhexanoic acid by altering the starting materials or reaction conditions.
Molecular Structure Analysis
The molecular structure of amino acids can be complex, and single-crystal X-ray analysis is a valuable tool for elucidating these structures. For example, the synthesized amino acids with a 5-imino-2,5-dihydro-3-furanyl substituent were found to be zwitterions with a protonated imino group in the iminodihydrofuran moiety . This information is relevant for understanding the potential zwitterionic nature of 2-Amino-5,5-dimethylhexanoic acid and its structural behavior.
Chemical Reactions Analysis
The reactivity of amino acids towards various reagents can lead to a wide range of products. For instance, 2,5-[13C]-dimethyl-p-benzoquinonediimine was shown to react with nucleophilic amino acids through complex mechanisms, including electrophile-nucleophile reactions and oxido-reduction processes . This suggests that 2-Amino-5,5-dimethylhexanoic acid could also participate in diverse chemical reactions, depending on the nature of the reacting partners and the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids are influenced by their structure. For example, 6-aminohexanoic acid is noted for its hydrophobic and flexible structure, which is significant in its clinical use as an antifibrinolytic drug and in the synthesis of modified peptides and polyamide synthetic fibers . Although 2-Amino-5,5-dimethylhexanoic acid is not directly discussed, its properties could be inferred to some extent from related compounds. The presence of methyl groups may impart hydrophobic character, and the amino group could contribute to the compound's solubility and reactivity.
Applications De Recherche Scientifique
Biomedical Applications
2-Amino-5,5-dimethylhexanoic acid, as part of the broader study on amino acids and derivatives, contributes significantly to the field of biomedical research. Amino acids like asymmetric and symmetric dimethylarginine (ADMA and SDMA) are non-proteinogenic and play roles in inhibiting nitric oxide production, impacting cardiovascular health and disease progression. The search for ADMA-lowering therapies highlights the ongoing effort to bridge animal model findings to human clinical applications, underscoring the potential of amino acid derivatives in treating diseases associated with elevated levels of such compounds (Tain & Hsu, 2017).
Polymer Science
In polymer science, the structural uniqueness of some amino acids, including their asymmetrical AB2 structure, facilitates the development of highly branched polymers. These polymers have shown potential for biomedical applications such as gene and drug delivery systems. The focus on poly(L-lysine), poly(L-glutamic acid), and their derivatives exemplifies the integration of amino acid building blocks into advanced materials, offering solutions for non-viral gene delivery vectors and inhalable drug delivery systems (Thompson & Scholz, 2021).
Environmental Biodegradation
Research into the degradation of man-made compounds, such as 6-aminohexanoate-oligomer by Flavobacterium and Pseudomonas strains, reveals the environmental significance of amino acids and derivatives. The enzymatic breakdown of synthetic polymers into simpler, less harmful components highlights the ecological role of specific amino acids in addressing pollution and promoting biodegradation processes (Negoro et al., 1994).
Nutritional and Pharmacological Effects
The study of chlorogenic acid (CGA), although not directly related to 2-amino-5,5-dimethylhexanoic acid, illustrates the broad spectrum of research into the nutritional and pharmacological effects of amino acid derivatives. CGA's diverse roles, from antioxidant activities to influencing lipid and glucose metabolism, reflect the wide-ranging impact of amino acids on human health. This area of research continues to offer insights into the development of natural food additives and therapeutic agents (Naveed et al., 2018).
Propriétés
IUPAC Name |
2-amino-5,5-dimethylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(2,3)5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMQBHFUPSBOCOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5,5-dimethylhexanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate](/img/structure/B2518110.png)
![1,3-dimethyl-5-(prop-2-yn-1-ylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2518112.png)
![2-(Furan-2-yl)-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518114.png)


![2-Chloro-1-spiro[1,2-dihydroindene-3,2'-morpholine]-4'-ylpropan-1-one](/img/structure/B2518121.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2518122.png)


![3-(2-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2518127.png)


